molecular formula C10H13Li2N5O10P2 B15223107 ADenosine-5'-diphosphate dilithium salt

ADenosine-5'-diphosphate dilithium salt

Cat. No.: B15223107
M. Wt: 439.1 g/mol
InChI Key: YCWSTXGQZUYBEW-IDIVVRGQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine-5’-diphosphate dilithium salt is a chemical compound that plays a crucial role in various biochemical processes. It is a derivative of adenosine diphosphate (ADP), which is involved in energy transfer within cells. This compound is particularly significant in the study of cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine-5’-diphosphate dilithium salt can be synthesized through several methods. One common approach involves the phosphorylation of adenosine monophosphate (AMP) using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediates.

Industrial Production Methods

In industrial settings, the production of adenosine-5’-diphosphate dilithium salt often involves enzymatic synthesis. Enzymes such as adenylate kinase can catalyze the conversion of AMP to ADP, which is then treated with lithium salts to form the dilithium salt. This method is advantageous due to its high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Adenosine-5’-diphosphate dilithium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form adenosine-5’-triphosphate (ATP) in the presence of suitable oxidizing agents.

    Reduction: Reduction reactions can convert it back to AMP.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.

Major Products

    Oxidation: Adenosine-5’-triphosphate (ATP)

    Reduction: Adenosine monophosphate (AMP)

    Substitution: Various nucleoside diphosphate derivatives

Scientific Research Applications

Adenosine-5’-diphosphate dilithium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

    Biology: It plays a role in cellular energy metabolism and is used in studies involving cellular respiration and energy transfer.

    Medicine: It is involved in research related to platelet aggregation and blood clotting, as ADP is a known platelet activator.

    Industry: It is used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of adenosine-5’-diphosphate dilithium salt involves its role as an energy carrier. It participates in the transfer of phosphate groups, which is essential for the production and utilization of ATP. The compound interacts with various enzymes, including adenylate kinase and ATP synthase, to facilitate these processes. It also binds to purinergic receptors on cell surfaces, influencing cellular signaling pathways.

Comparison with Similar Compounds

Adenosine-5’-diphosphate dilithium salt can be compared with other similar compounds such as:

    Adenosine-5’-triphosphate (ATP): ATP is the primary energy carrier in cells, while ADP is a precursor in its synthesis.

    Adenosine monophosphate (AMP): AMP is a lower-energy form that can be phosphorylated to form ADP.

    Adenosine-5’-diphosphate sodium salt: This compound is similar in structure but contains sodium ions instead of lithium.

The uniqueness of adenosine-5’-diphosphate dilithium salt lies in its specific interactions with lithium ions, which can influence its biochemical properties and applications.

Properties

Molecular Formula

C10H13Li2N5O10P2

Molecular Weight

439.1 g/mol

IUPAC Name

dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

YCWSTXGQZUYBEW-IDIVVRGQSA-L

Isomeric SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.